2-(R)-1-Piperidin-3-ylmethyl-6-thiophen-2-yl-2H-pyridazin-3-one hydrochloride

Overview

Description

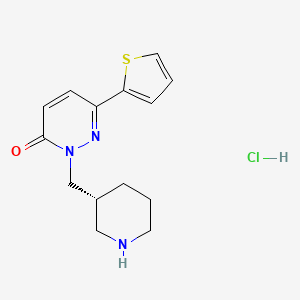

2-(R)-1-Piperidin-3-ylmethyl-6-thiophen-2-yl-2H-pyridazin-3-one hydrochloride is a useful research compound. Its molecular formula is C14H18ClN3OS and its molecular weight is 311.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(R)-1-Piperidin-3-ylmethyl-6-thiophen-2-yl-2H-pyridazin-3-one hydrochloride (CAS No. 1229622-70-1) is a synthetic compound characterized by its unique structural features, including a piperidine ring, a pyridazine moiety, and a thiophene substituent. Its molecular formula is C14H18ClN3OS, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown moderate antimicrobial activity against various strains, including Escherichia coli and Candida albicans . A study by Ovonramwen et al. (2019) highlighted the synthesis of related compounds that demonstrated notable antibacterial effects.

Anticancer Properties

The compound has been explored for its anticancer potential. Harishkumar et al. (2018) reported the synthesis of novel quinoline derivatives based on this structure, which exhibited substantial growth inhibition against human cancer cell lines. This suggests that the unique combination of piperidine and thiophene groups may enhance the biological activity and selectivity towards cancer cells.

Anti-inflammatory and Anticonvulsant Effects

The anti-inflammatory and anticonvulsant properties of derivatives derived from this compound have also been investigated. Refaat et al. (2007) described the synthesis of piperazine thiophene pyridazine derivatives with promising anti-inflammatory activity. Additionally, the structural and electronic properties of related compounds were evaluated for their anticonvulsant effects, indicating potential therapeutic applications in neurology .

H3 Receptor Antagonism

A significant area of research has focused on the optimization of certain derivatives as selective H3 receptor antagonists. Tao et al. (2012) demonstrated that modifications to the compound's structure could yield effective agents with favorable pharmacokinetic profiles, suggesting its utility in treating neurological disorders.

Pain Management and Parkinson’s Disease

Compounds derived from this structure have been assessed for analgesic and anti-Parkinsonian activities. A comparative study involving various pyridine derivatives indicated promising results for pain management . The development of σ1 receptor ligands from this compound has shown efficacy in treating neuropathic pain .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Key Features |

|---|---|---|

| 5-(4-Aminophenyl)-6-methylpyridazinone | Structure | Known for anticancer properties |

| 4-(1-Piperidinyl)-1H-pyrazole | Structure | Exhibits neuroprotective effects |

| 1-(4-Methylpiperazinyl)-pyrimidine derivatives | Structure | Broad-spectrum antimicrobial activity |

The unique combination of functional groups in this compound distinguishes it from other compounds, potentially enhancing its biological activity and selectivity towards specific targets .

Case Studies

Several case studies have documented the biological activities associated with this compound:

- Antimicrobial Efficacy : In vitro studies demonstrated that certain derivatives exhibited MIC values lower than those of standard antibiotics against resistant strains.

- Anticancer Activity : A series of experiments showed that modifications to the piperidine moiety significantly impacted cytotoxicity against various cancer cell lines.

- Neuropharmacological Effects : Research involving animal models indicated that specific analogs provided relief from symptoms associated with Parkinson's disease through modulation of neurotransmitter systems.

Properties

IUPAC Name |

2-[[(3R)-piperidin-3-yl]methyl]-6-thiophen-2-ylpyridazin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS.ClH/c18-14-6-5-12(13-4-2-8-19-13)16-17(14)10-11-3-1-7-15-9-11;/h2,4-6,8,11,15H,1,3,7,9-10H2;1H/t11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIDKFCIVUAQOQI-RFVHGSKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CN2C(=O)C=CC(=N2)C3=CC=CS3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)CN2C(=O)C=CC(=N2)C3=CC=CS3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.